Product packaging for Coumarin-6-carboxaldehyde(Cat. No.:CAS No. 51690-26-7)

Coumarin-6-carboxaldehyde

Cat. No.: B1349344
CAS No.: 51690-26-7
M. Wt: 174.15 g/mol
InChI Key: RQCHYJGDSCWRSQ-UHFFFAOYSA-N
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Description

Overview of Coumarin-6-carboxaldehyde within the Coumarin (B35378) Class

Coumarins are a large family of natural and synthetic compounds characterized by a benzo-α-pyrone structure. japsonline.com They are widely distributed in the plant kingdom and have been the subject of extensive research due to their diverse biological activities. researchgate.net this compound belongs to the group of simple coumarins, which are derivatives of the parent coumarin molecule. japsonline.com Its defining feature is the presence of a carboxaldehyde (-CHO) group at the 6-position of the coumarin nucleus. This functional group significantly influences the compound's reactivity and properties, making it a versatile precursor for the synthesis of more complex molecules. sci-hub.se

Historical Context of Coumarin Derivatives in Chemical Sciences

The history of coumarins dates back to 1820, when the parent compound, coumarin, was first isolated from the tonka bean. wikipedia.orgfrontiersin.org This discovery paved the way for the exploration of a vast number of coumarin derivatives. rsc.org Initially recognized for their pleasant fragrance, coumarins soon found applications in the perfume and cosmetic industries. nih.gov However, their significance in chemical sciences expanded dramatically with the discovery of their diverse pharmacological properties, including anticoagulant, antimicrobial, and anti-inflammatory activities. frontiersin.orgnih.gov The synthesis of coumarin by William Henry Perkin in 1868 further fueled research into this class of compounds, leading to the development of numerous synthetic methodologies. wikipedia.org

Significance of the Carboxaldehyde Functionality in Coumarin Derivatives

The carboxaldehyde group is a crucial functional group in organic chemistry, known for its reactivity and ability to participate in a wide range of chemical transformations. In coumarin derivatives, the presence of a carboxaldehyde group, as seen in this compound, opens up a plethora of possibilities for chemical modification. sci-hub.se This functionality allows for the introduction of various substituents and the construction of more complex molecular architectures. frontiersin.org For instance, the aldehyde group can readily undergo condensation reactions, such as the Knoevenagel condensation, to form new carbon-carbon bonds and create extended π-conjugated systems. sci-hub.seresearchgate.net This property is particularly valuable in the design of fluorescent probes and dyes, where the electronic properties of the molecule can be fine-tuned to achieve desired optical characteristics. nih.govresearchgate.net Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important functional groups and expanding the synthetic utility of the coumarin scaffold. nih.gov

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of this compound in the context of academic research. It will focus on the following key areas:

Chemical Properties: A detailed examination of the structural and physicochemical properties of this compound.

Synthesis: An exploration of the common synthetic routes employed to prepare this compound.

Applications: A thorough review of the diverse applications of this compound in academic research, with a particular focus on its use as a fluorescent probe and in the development of chemical sensors and biological probes.

By focusing on these specific areas, this article will provide a detailed and scientifically accurate account of the importance of this compound as a versatile tool in modern chemical research.

Chemical Properties of this compound

The chemical properties of this compound are largely dictated by its molecular structure, which combines the coumarin core with a reactive aldehyde group.

PropertyValue
IUPAC Name 2-oxo-2H-chromene-6-carbaldehyde
CAS Number 51690-26-7
Molecular Formula C10H6O3
Molecular Weight 174.16 g/mol
Physical Form Solid
Boiling Point 192-194 °C

Data sourced from sigmaaldrich.comnih.gov

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, often involving the formylation of a coumarin precursor. One common approach is the Vilsmeier-Haack reaction, which utilizes a formylating agent to introduce the aldehyde group onto the coumarin ring. sci-hub.se

Another synthetic strategy involves the oxidation of a corresponding alcohol derivative. For example, 6-(hydroxymethyl)coumarin can be oxidized to yield this compound.

Applications of this compound in Academic Research

The unique combination of the coumarin scaffold and the reactive aldehyde group makes this compound a valuable building block in various research areas.

Fluorescent Probes

Coumarin derivatives are well-known for their fluorescent properties, and this compound is no exception. sci-hub.se The aldehyde group can be readily modified to create novel fluorescent probes with tailored properties. These probes are used in a variety of applications, including:

Sensing Metal Ions: Coumarin-based probes have been developed for the detection of various metal ions, such as Hg2+, Cu2+, and Zn2+. researchgate.netnih.gov The binding of the metal ion to the probe can induce a change in its fluorescence properties, allowing for sensitive and selective detection.

Monitoring pH: The fluorescence of certain coumarin derivatives is sensitive to changes in pH, making them useful as pH indicators in biological systems. nih.govnih.gov

Detecting Reactive Oxygen Species: Fluorescent probes based on coumarins have been designed to detect reactive oxygen species (ROS), which are important signaling molecules in many biological processes. researchgate.net

Chemical Sensors

The reactivity of the aldehyde group in this compound makes it an excellent starting material for the development of chemical sensors. mdpi.com These sensors are designed to detect specific analytes through a chemical reaction that results in a measurable signal, such as a change in color or fluorescence. nih.gov For example, sensors for hydrazine (B178648), a toxic and carcinogenic compound, have been developed using coumarin-aldehyde derivatives. mdpi.com

Biological Probes

The fluorescent properties and biocompatibility of many coumarin derivatives make them suitable for use as biological probes. researchgate.net this compound can be used to synthesize probes for imaging and tracking biological molecules and processes in living cells. For instance, coumarin-based probes have been used for:

Cell Imaging: The inherent fluorescence of coumarin derivatives allows for their use as stains for cellular organelles. sigmaaldrich.com

Enzyme Activity Assays: Probes can be designed to be substrates for specific enzymes. The enzymatic reaction can lead to a change in the probe's fluorescence, providing a means to measure enzyme activity. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6O3 B1349344 Coumarin-6-carboxaldehyde CAS No. 51690-26-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxochromene-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O3/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCHYJGDSCWRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370977
Record name Coumarin-6-carboxaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51690-26-7
Record name Coumarin-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-2H-chromene-6-carbaldehyde
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Synthetic Methodologies for Coumarin 6 Carboxaldehyde and Its Derivatives

Classical and Contemporary Synthetic Routes to Coumarin-6-carboxaldehyde

The construction of the this compound framework relies on a variety of synthetic strategies. Classical methods such as the Pechmann, Knoevenagel, Reformatsky, and Wittig reactions provide foundational routes, while modern palladium-catalyzed cross-coupling and multicomponent reactions offer advanced and often more efficient alternatives for synthesizing the target molecule and its derivatives.

Pechmann Condensation Strategies for this compound Synthesis

The Pechmann condensation is a widely utilized method for synthesizing coumarins, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgjetir.org For the specific synthesis of this compound, a suitable starting material would be 4-formyl-3-hydroxyphenol. The reaction mechanism initiates with the acid-catalyzed transesterification of the β-ketoester with the phenol, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, leading to cyclization. wikipedia.org A final dehydration step yields the coumarin (B35378) ring. wikipedia.org The choice of acid catalyst is crucial and can range from strong Brønsted acids like sulfuric acid to Lewis acids such as aluminum chloride. ijsart.com

Reactant 1Reactant 2CatalystConditionsProductYield (%)Reference
4-Formyl-3-hydroxyphenolEthyl acetoacetate (B1235776)Conc. H2SO45°C to room temperature6-Formyl-4-methylcoumarin80 jetir.org
ResorcinolEthyl acetoacetateAmberlyst-15110°C, 160 min7-Hydroxy-4-methylcoumarin95 iiste.org

This table presents a representative example for a related Pechmann condensation, as a direct synthesis of this compound via this method from 4-formyl-3-hydroxyphenol is a plausible but not explicitly detailed route in the provided search results.

Knoevenagel Condensation Approaches for this compound Production

The Knoevenagel condensation provides another classical route to coumarins, typically involving the reaction of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound in the presence of a weak base like piperidine (B6355638) or pyridine. nih.govyoutube.com To synthesize this compound, 2,4-dihydroxybenzaldehyde (B120756) serves as a key starting material. The reaction proceeds through the formation of a C=C bond, followed by an intramolecular cyclization (lactone formation) to yield the coumarin scaffold. youtube.com The use of microwave irradiation has been shown to significantly accelerate this reaction. rsc.org

Reactant 1Reactant 2CatalystConditionsProductYield (%)Reference
2,4-DihydroxybenzaldehydeDiethyl malonatePiperidineMicrowave irradiationEthyl 7-hydroxycoumarin-3-carboxylateHigh rsc.org
Salicylaldehyde (B1680747)Ethyl acetoacetatePiperidineMicrowave irradiation3-Acetylcoumarin (B160212)96 youtube.com

This table provides examples of Knoevenagel condensations for the synthesis of related coumarin derivatives, illustrating the general approach that could be adapted for this compound.

Reformatsky Reaction Pathways in this compound Synthesis

The Reformatsky reaction involves the reaction of an aldehyde or ketone with an α-haloester in the presence of zinc metal to form a β-hydroxy ester. researchgate.netwikipedia.org This methodology can be applied to the synthesis of coumarins, including derivatives with a formyl group. For the synthesis of this compound, a potential starting material would be a protected form of 4-formyl-3-hydroxybenzaldehyde. The organozinc reagent, formed from the α-haloester and zinc, adds to the aldehyde carbonyl group. Subsequent intramolecular cyclization and dehydration would lead to the formation of the coumarin ring. The Reformatsky enolates are less reactive than Grignard reagents, which prevents side reactions with the ester group. wikipedia.org

Carbonyl Compoundα-HaloesterMetalProductReference
Aldehyde/KetoneEthyl bromoacetate (B1195939)Zincβ-Hydroxy ester researchgate.net
Salicylaldehyde Derivativesα-HaloestersZinc3,4-Dialkylsubstituted coumarins researchgate.net

This table outlines the general components of the Reformatsky reaction as applied to coumarin synthesis. A specific application to this compound is a theoretical extension of this methodology.

Wittig Reaction Applications in Coumarin Synthesis

The Wittig reaction is a powerful tool for alkene synthesis from aldehydes or ketones and a phosphorus ylide (Wittig reagent). organic-chemistry.org This reaction can be adapted for coumarin synthesis, typically starting from an o-hydroxybenzaldehyde. For the synthesis of this compound, 2,4-dihydroxybenzaldehyde would be a suitable precursor. The reaction involves the formation of an α,β-unsaturated ester intermediate, which then undergoes intramolecular cyclization to form the coumarin ring. One-pot procedures have been developed where the phosphonium (B103445) salt and ylide are generated in situ.

o-Hydroxybenzaldehyde DerivativeWittig Reagent PrecursorBaseConditionsProductReference
o-HydroxybenzaldehydesEthyl bromoacetate / PPh3Triethylamine80°C, Solvent-freeFunctionalized 2-oxo-2H-coumarin derivatives
o-HydroxybenzaldehydesChloroacetyl chloride / PPh3PyridineRefluxCoumarins researchgate.net

This table illustrates the application of the Wittig reaction for the synthesis of various coumarin derivatives.

Palladium-Catalyzed Cross-Coupling Reactions for this compound Analogues

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer efficient ways to synthesize functionalized coumarins. These reactions can be used to introduce the formyl group or to build the coumarin ring itself. For instance, a palladium-catalyzed formylation of a 6-halocoumarin could be a viable route to this compound. Alternatively, palladium-catalyzed intramolecular C-H activation/alkenylation of phenols can lead to coumarin derivatives.

SubstrateReagentCatalyst SystemProductYield (%)Reference
6-HalocoumarinFormylating AgentPd catalyst/LigandThis compound-(Plausible route)
Phenolic AcetatesAcrylates[Rh2(OAc)4] / Formic acidCoumarin derivativesHigh organic-chemistry.org
2-HydroxystyrenesCO2Pd(OAc)2 / Cs2CO3CoumarinsGood organic-chemistry.org

This table highlights various transition metal-catalyzed approaches to coumarin synthesis, indicating the potential for palladium-catalyzed routes to this compound.

Multicomponent Condensation Processes for Coumarin Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, provide a highly efficient and atom-economical approach to complex molecules, including coumarin derivatives. nih.gov These reactions can be designed to incorporate a formyl-substituted building block to directly generate this compound analogues. For example, a three-component reaction of a salicylaldehyde, an active methylene compound, and another reactant could be tailored for this purpose. The use of catalysts like FeCl3 or bismuth triflate can facilitate these transformations. nih.govresearchgate.net

Reactant 1Reactant 2Reactant 3CatalystProductReference
Salicylaldehydeα-KetoesterAromatic AldehydeBi(OTf)3Coumarin-chalcone compounds nih.gov
4-HydroxycoumarinAldehydeAromatic AmineBismuth triflateCoumarin-fused dihydroquinolines researchgate.net
SalicylaldehydeDiethyl malonateAliphatic aminePiperidine-IodineCoumarin-3-carboxamidesN/A

This table showcases the versatility of multicomponent reactions in constructing complex coumarin-based scaffolds.

Advanced Functionalization and Derivatization Strategies

The chemical reactivity of this compound is primarily centered around the aldehyde functional group and the potential for substitution on the coumarin nucleus. These characteristics allow for a multitude of synthetic transformations, leading to derivatives with tailored electronic, optical, and biological properties.

Modification of the Carboxaldehyde Group: Oxidation, Reduction, and Condensation Reactions

The aldehyde moiety of this compound is amenable to a range of classical organic transformations, including oxidation, reduction, and condensation reactions, which pave the way for diverse molecular architectures.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid (Coumarin-6-carboxylic acid) or reduced to a primary alcohol (6-(hydroxymethyl)coumarin). These transformations provide access to new synthons for further derivatization, such as esterification or etherification, expanding the molecular diversity accessible from the parent aldehyde.

Condensation Reactions: The Knoevenagel condensation is a prominent reaction for C-C bond formation, involving the reaction of the aldehyde with active methylene compounds. nih.govyoutube.comaip.org This reaction is often catalyzed by weak bases like piperidine or can be performed under microwave irradiation to accelerate the process. aip.orgic.ac.uk For instance, the condensation of a coumarin aldehyde with ethyl acetoacetate can yield a 3-acetylcoumarin derivative. youtube.com Similarly, the Claisen-Schmidt condensation of coumarin aldehydes with ketones or acetophenones, typically in the presence of a base, leads to the formation of coumarin-chalcone hybrids, which are α,β-unsaturated ketones. biruni.edu.trfrontiersin.orgorientjchem.org

Below is a table summarizing typical condensation reactions involving coumarin aldehydes.

Reaction TypeReactantCatalystProduct Type
KnoevenagelActive Methylene Compound (e.g., Malononitrile, Ethyl Acetoacetate)Weak Base (e.g., Piperidine)Substituted Alkene
Claisen-SchmidtKetone / AcetophenoneBase (e.g., KOH, Piperidine)Chalcone (B49325) (α,β-Unsaturated Ketone)

Synthesis of this compound Bearing Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of derivatives bearing various heterocyclic moieties, which are known to be important pharmacophores.

Pyrazoles: Pyrazole (B372694) derivatives can be synthesized from coumarin-chalcone intermediates, which are in turn derived from coumarin aldehydes. The reaction of these chalcones with hydrazine (B178648) derivatives leads to the formation of pyrazoline scaffolds, which can be subsequently aromatized to pyrazoles. nih.gov Another route involves the reaction of 3-acetylcoumarin derivatives with reagents like POCl₃/DMF to generate formyl-substituted pyrazole derivatives. researchgate.netmdpi.comkthmcollege.ac.in

Thiazoles: Thiazole-containing coumarins can be prepared through several synthetic routes. One common method is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of a 3-bromoacetylcoumarin with a thioamide. The required 3-bromoacetylcoumarin can be synthesized from a 3-acetylcoumarin, which itself can be derived from a salicylaldehyde precursor via Knoevenagel condensation. nih.gov Additionally, coumarin-thiazole derivatives can be synthesized under microwave irradiation through a one-pot, three-component reaction of a coumarin, an aldehyde, and thiocarbohydrazide. kjscollege.com

Pyrimidines: Fused pyrimidine-coumarin systems can be constructed through multi-component reactions. For example, the reaction of 4-hydroxycoumarin, an aldehyde, and urea (B33335) or an aminobenzothiazole, catalyzed by L-proline in water, can yield fused pyrimidine (B1678525) derivatives. nih.govrsc.org Another approach involves the condensation of α,β-unsaturated ketones (chalcones) derived from coumarin aldehydes with compounds like 4-amino-6-hydroxy-2-mercaptopyrimidine. bu.edu.eg

Derivatization via Imine Formation

The reaction of the aldehyde group of this compound with primary amines readily forms imines, also known as Schiff bases. This condensation reaction is a straightforward method to introduce a wide variety of substituents onto the coumarin core. connectjournals.comimpactfactor.orgnih.goviosrphr.org The resulting C=N bond is a key linker in many biologically active molecules. For instance, Schiff bases have been synthesized by reacting 6-aminocoumarin with various aldehydes, or conversely, by reacting coumarin aldehydes with different primary amines. impactfactor.orgresearchgate.net These reactions are often carried out in refluxing ethanol (B145695), sometimes with a catalytic amount of acid. nih.gov The diverse range of available primary amines allows for the creation of large libraries of coumarin-Schiff base derivatives for various applications. connectjournals.com

Strategic Incorporations of Electron-Donating and Electron-Withdrawing Groups for Tailored Properties

The electronic properties of the coumarin ring system can be fine-tuned by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These substituents can significantly influence the photophysical properties, such as absorption and fluorescence spectra, as well as the reactivity and biological activity of the resulting derivatives.

Electron-Withdrawing Groups (EWGs): A common strategy to introduce an EWG is through nitration. The nitration of the coumarin scaffold can lead to the formation of 6-nitrocoumarin, which can then be further functionalized. While the direct nitration of this compound is not explicitly detailed in the provided sources, the nitration of coumarin itself is a well-established method.

Electron-Donating Groups (EDGs): The introduction of EDGs, such as amino or hydroxyl groups, can also be achieved through various synthetic routes. For example, 6-aminocoumarin can be prepared by the reduction of 6-nitrocoumarin. impactfactor.org The synthesis of 6-hydroxycoumarin (B196160) derivatives often starts from precursors like 2,5-dihydroxybenzaldehyde. uitm.edu.myrsc.org These functional groups can then serve as handles for further derivatization.

The following table provides examples of functional groups and their electronic effect on the coumarin ring.

Functional GroupTypeExample Compound
-NO₂Electron-Withdrawing6-Nitrocoumarin
-NH₂Electron-Donating6-Aminocoumarin
-OHElectron-Donating6-Hydroxycoumarin

Synthesis of Coumarin-Based Hybrid Molecules

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug discovery. This compound is an excellent platform for creating such hybrid molecules.

Coumarin-Chalcone Hybrids: As mentioned previously, the Claisen-Schmidt condensation of this compound with various acetophenones is a direct route to coumarin-chalcone hybrids. biruni.edu.trfrontiersin.orgorientjchem.orgrsc.org These molecules incorporate both the coumarin and chalcone scaffolds, both of which are known for their diverse biological activities. biruni.edu.trrsc.org

Coumarin-Triazole Hybrids: The synthesis of coumarin-triazole hybrids can be achieved through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition. nih.govacu.edu.iniyte.edu.trsemanticscholar.org This typically involves preparing an azide- or alkyne-functionalized coumarin which can then be reacted with a complementary triazole precursor. While direct synthesis from this compound is not detailed, the aldehyde could be converted to a functional group suitable for this reaction. Multi-step syntheses starting from substituted salicylaldehydes are also employed to generate these hybrids. nih.gov

Microwave-Assisted Synthetic Techniques for this compound Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.commdpi.comnih.goveurekaselect.comvjas.vn This technique has been successfully applied to the synthesis of various coumarin derivatives.

The Knoevenagel condensation, a key reaction for synthesizing coumarins from aldehydes, can be significantly enhanced by microwave irradiation, often under solvent-free conditions. aip.orgic.ac.ukresearchgate.net For instance, the condensation of salicylaldehydes with active methylene compounds in the presence of a catalyst like piperidine can be completed in minutes under microwave heating, as opposed to hours with conventional methods. ic.ac.uk Similarly, the Pechmann condensation for the synthesis of coumarins can also be efficiently carried out using microwave assistance. mdpi.commdpi.com The synthesis of coumarin-heterocycle hybrids, such as those containing pyrazole, thiazole, or pyrimidine rings, has also been shown to be more efficient under microwave irradiation. kjscollege.comnih.gov

The following table compares conventional and microwave-assisted synthesis for a representative coumarin-triazole hybrid synthesis. acu.edu.in

MethodTimeYield (%)
Conventional Heating190 min70
Microwave Irradiation15 min64

Spectroscopic and Computational Characterization of Coumarin 6 Carboxaldehyde and Its Derivatives

Advanced Spectroscopic Characterization Techniques

The structural and photophysical properties of Coumarin-6-carboxaldehyde and its derivatives are extensively studied using a variety of advanced spectroscopic techniques. These methods provide detailed insights into the molecular framework, functional groups, electronic transitions, and emissive characteristics of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of coumarin (B35378) derivatives. nih.govcore.ac.uk Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (COSY, HSQC, HMBC), a complete assignment of proton and carbon signals can be achieved. ceon.rsresearchgate.netajmrhs.org

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each proton in the molecule. For coumarin derivatives, aromatic protons typically resonate in the downfield region (around 6.0–8.5 ppm), while protons of substituent groups appear at characteristic chemical shifts. shd.org.rs For instance, in a study of a coumarin derivative, aromatic protons on the coumarin ring were observed as doublets and multiplets in the range of 7.25 ppm to 7.95 ppm. ceon.rs

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The carbonyl carbon of the lactone ring in coumarins is typically observed at a significantly downfield chemical shift. Aromatic carbons give rise to signals in the 100–150 ppm range. shd.org.rs For this compound, the aldehyde carbon would also present a characteristic downfield signal.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the molecular structure. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons bearing protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and assigning quaternary carbons. sdsu.edu For example, HMBC data can be used to assign the quaternary carbons C-4a and C-8a in the coumarin core by observing correlations from protons H-6 and H-8 to C-4a, and from H-5 and H-7 to C-8a. ceon.rs

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments, such as DEPT-135 and DEPT-90, are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. libretexts.orglibretexts.org In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative. DEPT-90 spectra exclusively show CH signals. libretexts.org

A representative table of expected ¹H and ¹³C NMR chemical shifts for the core structure of a 6-substituted coumarin is provided below.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2-~160
C3~6.4 (d)~117
C4~7.7 (d)~143
C4a-~118
C5~7.4 (d)~128
C7~7.2 (dd)~119
C8~7.2 (d)~116
C8a-~154

Note: Chemical shifts are approximate and can vary based on the solvent and other substituents on the coumarin ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in this compound and its derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are specific to the types of chemical bonds.

Key vibrational frequencies for this compound include:

C=O Stretch (Lactone): A strong absorption band is typically observed in the region of 1700-1750 cm⁻¹, which is characteristic of the α,β-unsaturated lactone carbonyl group in the coumarin ring system.

C=O Stretch (Aldehyde): The aldehyde carbonyl group at the 6-position gives rise to another strong absorption band, usually in the range of 1680-1700 cm⁻¹.

C-H Stretch (Aldehyde): The C-H bond of the aldehyde group often shows two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

C=C Stretch (Aromatic): Aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching vibrations of the lactone ring are usually found in the 1000-1300 cm⁻¹ range.

The presence and precise position of these absorption bands in the FT-IR spectrum provide confirmatory evidence for the key functional groups within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound and its derivatives. The absorption of UV-Vis light promotes electrons from the ground state to higher energy excited states. The wavelength of maximum absorption (λmax) provides information about the extent of conjugation in the molecule.

Coumarin derivatives are known for their strong absorption in the UV and visible regions due to the extended π-electron system of the benzopyrone core. The position of the absorption maximum is sensitive to the nature and position of substituents on the coumarin ring, as well as the polarity of the solvent. For instance, Coumarin 6 has an absorption maximum at 459.25 nm in ethanol (B145695). photochemcad.com The introduction of an electron-withdrawing group like the carboxaldehyde at the 6-position is expected to influence the electronic transitions and thus the λmax.

The molar absorptivity (ε), determined from the Beer-Lambert law, is a measure of the probability of the electronic transition and is also a characteristic property of the compound. For example, the molar absorptivity for Coumarin 6 in ethanol is reported to be 54,000 M⁻¹cm⁻¹ at its absorption maximum. photochemcad.com

CompoundSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Coumarin 6Ethanol459.2554,000

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a highly sensitive technique used to investigate the photophysical properties of fluorescent molecules like coumarin derivatives. Upon excitation with light of a suitable wavelength, these molecules can emit light of a longer wavelength, a process known as fluorescence.

Key parameters determined from fluorescence spectroscopy include:

Emission Maximum (λem): The wavelength at which the fluorescence intensity is highest. The difference between the absorption maximum (λabs) and the emission maximum is known as the Stokes shift.

Fluorescence Quantum Yield (Φf): This is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. Coumarin 6, for example, has a high fluorescence quantum yield of 0.78.

Fluorescence Lifetime (τf): This is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. The fluorescence lifetime of Coumarin-6 has been reported to be in the range of 2.43-2.60 ns. researchgate.net

The fluorescence properties of coumarins are highly dependent on the molecular structure and the surrounding environment (e.g., solvent polarity). The carboxaldehyde group at the 6-position can influence the intramolecular charge transfer (ICT) character of the excited state, which in turn affects the emission wavelength and quantum yield.

CompoundExcitation Wavelength (nm)Emission Maximum (λem) (nm)Quantum Yield (Φf)Fluorescence Lifetime (τf) (ns)
Coumarin 6420Not specified0.782.43 - 2.60

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, allowing for the confirmation of its molecular formula.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the coumarin ring and the loss of the aldehyde group (as CO or CHO) can lead to characteristic fragment ions. Analyzing these fragmentation pathways can help to confirm the structure of the parent molecule and its derivatives. For example, in the analysis of a coumarin derivative, high-resolution mass spectrometry with electron ionization (HRMS(EI)) was used to determine the molecular formula by identifying the molecular ion peak. ceon.rs

Quantum Chemical and Computational Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are increasingly used to complement experimental spectroscopic data and to gain a deeper understanding of the molecular properties of coumarin derivatives. shd.org.rs These computational methods can be used to:

Optimize Molecular Geometry: DFT calculations can predict the most stable three-dimensional structure of the molecule, providing information on bond lengths and bond angles. shd.org.rs

Predict Spectroscopic Properties:

NMR Chemical Shifts: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data to aid in the assignment of complex spectra. shd.org.rs

Vibrational Frequencies: DFT can be used to calculate the vibrational frequencies corresponding to the normal modes of vibration. These calculated frequencies can be compared with the experimental FT-IR spectrum to assist in the assignment of the observed absorption bands. shd.org.rs

Electronic Transitions: Time-dependent DFT (TD-DFT) calculations are employed to predict the energies of electronic transitions, which correspond to the absorption wavelengths observed in UV-Vis spectroscopy.

By correlating theoretical predictions with experimental results, a more comprehensive and accurate picture of the structural and electronic properties of this compound and its derivatives can be obtained. shd.org.rs

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. thenucleuspak.org.pkjetir.orgmdpi.com DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the optimized molecular geometry, including bond lengths and angles, and to analyze electronic properties. thenucleuspak.org.pk

For this compound, DFT calculations would predict a largely planar structure for the fused bicyclic coumarin core. The carboxaldehyde group at the 6-position introduces specific electronic features. The electron-withdrawing nature of the aldehyde is expected to influence the electron density distribution across the entire molecule. This can be compared to related structures like 6-hydroxycoumarin (B196160), where the hydroxyl group acts as an electron-donating group. researchgate.net The optimization of the geometry is the first step toward predicting other properties, such as vibrational frequencies and electronic transitions. jetir.org

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This data is illustrative and based on typical values for similar structures calculated via DFT. Actual values would require specific computation.

ParameterPredicted ValueDescription
C2=O2 Bond Length~1.21 ÅLactone carbonyl bond
C6-C(aldehyde) Bond Length~1.48 ÅBond connecting ring to aldehyde
C(aldehyde)=O Bond Length~1.22 ÅAldehyde carbonyl bond
O1-C2-C3 Bond Angle~120°Angle within the pyrone ring
C5-C6-C(aldehyde) Bond Angle~121°Angle at the point of substitution

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy and localization of these orbitals are crucial for understanding the electronic transitions and reactivity of a molecule. nih.govfrontiersin.org

In this compound, the HOMO is expected to be distributed primarily over the electron-rich benzopyrone ring system, while the LUMO is anticipated to have significant density on the electron-withdrawing carboxaldehyde group and the pyrone ring. This distribution facilitates an intramolecular charge transfer (ICT) upon photoexcitation, a characteristic feature of many fluorescent dyes. nih.gov

Table 2: Predicted FMO Properties for this compound and Related Compounds (Illustrative)

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Coumarin-6.5-1.55.0
6-Hydroxycoumarin-6.2-1.44.8
This compound-6.7-2.14.6

Electrostatic Potential (ESP) Mapping

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The ESP is mapped onto the electron density surface, with different colors representing varying potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the ESP map is expected to show significant negative potential (red) localized around the oxygen atoms of both the lactone and the aldehyde carbonyl groups, making them the primary sites for electrophilic attack. Conversely, positive potential (blue) would likely be found on the hydrogen atoms, particularly the aldehyde proton, and parts of the aromatic ring, indicating sites for potential nucleophilic interaction. researchgate.net This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding with solvent molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, can accurately predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. chemaxon.comajmrhs.orgnmrdb.org

NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to show a distinct singlet for the aldehyde proton at a downfield chemical shift, typically in the range of 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The protons on the aromatic ring would appear as doublets or doublets of doublets in the aromatic region (7.0-8.0 ppm). The ¹³C NMR spectrum would feature characteristic peaks for the two carbonyl carbons (lactone and aldehyde) in the 160-190 ppm range. ajmrhs.org For comparison, the related compound 8-formyl-7-hydroxy-4-methylcoumarin shows an aldehyde proton signal at 10.64 ppm and carbonyl carbon at 191.7 ppm. rsc.org

IR Spectroscopy: The IR spectrum is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups. The lactone C=O stretch typically appears around 1720-1740 cm⁻¹, while the aldehyde C=O stretch is expected at a slightly lower frequency, around 1690-1710 cm⁻¹. A characteristic C-H stretching vibration for the aldehyde proton is also expected around 2700-2850 cm⁻¹. iosrjournals.org

Solvatochromic Studies and Solvent Effects on Optical Properties

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule, which alters the energy gap between them. scielo.br Coumarin derivatives are well-known for their sensitivity to the solvent environment. academie-sciences.fr

For this compound, an increase in solvent polarity is expected to cause a bathochromic (red) shift in the emission spectrum. This is because the excited state of many coumarins exhibits a larger dipole moment than the ground state due to ICT. nih.gov Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thereby lowering the energy of the fluorescence emission. scielo.br The relationship between the Stokes shift (the difference between the absorption and emission maxima) and solvent polarity functions can be used to estimate the change in dipole moment upon excitation. researchgate.net

Computational Studies on Fluorescence Quenching Mechanisms (e.g., PET, ICT, FRET, ESIPT)

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. nih.gov Computational studies are instrumental in elucidating the mechanisms behind quenching, which can include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Förster Resonance Energy Transfer (FRET), and Excited-State Intramolecular Proton Transfer (ESIPT).

For this compound and its derivatives, ICT is a primary mechanism governing its fluorescence properties. nih.gov The presence of the electron-withdrawing aldehyde group promotes charge transfer from the coumarin ring upon excitation. Quenching can occur if this ICT state is non-radiative or if it interacts with external species (quenchers). mdpi.comnih.gov For instance, the fluorescence of coumarin derivatives can be quenched by metal ions or through chlorination, where the formation of new, non-fluorescent derivatives occurs. mdpi.com The efficiency of these quenching pathways can be modeled by calculating the energetics and electronic couplings between the relevant electronic states.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of molecules over time. nih.govbenthamdirect.comresearchgate.net For this compound, MD simulations can be used to study the rotational freedom of the carboxaldehyde group relative to the coumarin plane. This conformational flexibility can influence the molecule's photophysical properties and its interactions with its environment, such as a solvent cage or a biological receptor. nih.gov

MD simulations can reveal the most stable conformations and the energy barriers between them. By simulating the molecule in different solvents, one can observe how intermolecular interactions, like hydrogen bonding to the aldehyde oxygen, might restrict conformational freedom and impact the solvation dynamics, which in turn affects the observed spectroscopic properties. researchgate.net

Advanced Applications in Sensing and Imaging

Design Principles of Coumarin-6-carboxaldehyde-Based Fluorescent Chemosensors and Probes

The design of fluorescent chemosensors and probes based on this compound leverages several key photophysical and chemical mechanisms to achieve selective and sensitive detection of various analytes. These principles govern the translation of a molecular recognition event into a measurable fluorescence signal.

Mechanism-Based Design of Chemosensors

The aldehyde functional group at the 6-position of the coumarin (B35378) core is a key reactive site that enables the design of chemosensors based on specific chemical reactions.

Iminium Ion Formation: While the formation of an iminium ion is a well-established mechanism for sensing primary amines with aldehyde-containing fluorophores, specific studies detailing this mechanism with this compound are not extensively documented in the reviewed literature.

Boronate Ester Formation: The use of boronate ester chemistry is a common strategy for the detection of reactive oxygen species. However, literature specifically detailing the design and application of this compound-based probes employing this mechanism is limited.

Oxidation: The aldehyde group of coumarin derivatives can be susceptible to oxidation, a reaction that can be harnessed for sensing oxidizing agents. For instance, the oxidation of a formyl group can lead to the formation of a carboxylic acid, which may alter the fluorescence properties of the molecule. rsc.org However, specific and detailed research on oxidation-based sensing mechanisms exclusively employing this compound is not prevalent in the available literature.

Intramolecular Charge Transfer (ICT) Mechanisms in Sensing

Intramolecular Charge Transfer (ICT) is a fundamental process in the design of fluorescent probes, where the electronic properties of the fluorophore are modulated by the analyte. nih.gov In coumarin derivatives, the presence of electron-donating and electron-withdrawing groups can establish a "push-pull" system, leading to ICT upon excitation. frontiersin.org The carboxaldehyde group at the C6 position can act as an electron-withdrawing group, contributing to this effect. Interaction with an analyte can alter the efficiency of ICT, leading to a change in fluorescence intensity or a shift in the emission wavelength. A water-soluble fluorescent probe based on a coumarin derivative utilizing the ICT mechanism has been designed for the detection of hydrazine (B178648). nih.gov

Photoinduced Electron Transfer (PET) Mechanisms in Sensing

Photoinduced Electron Transfer (PET) is another powerful mechanism for designing "off-on" fluorescent sensors. In a typical PET sensor, the fluorescence of the coumarin core is quenched by a nearby electron-rich moiety. Upon interaction with an analyte, the electron-donating ability of the quencher is suppressed, inhibiting PET and restoring the fluorescence of the coumarin. While a prevalent mechanism in fluorescent probe design, specific examples detailing the application of PET with this compound are not extensively covered in the reviewed scientific literature.

Fluorescence Resonance Energy Transfer (FRET) Applications in Sensing

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent process that can be used to design ratiometric fluorescent probes. A FRET system typically consists of a donor fluorophore (such as a coumarin derivative) and an acceptor molecule. The efficiency of energy transfer is highly sensitive to the distance between the donor and acceptor. While coumarin derivatives are often employed as FRET donors, specific applications detailing the use of this compound in FRET-based sensing systems are not widely reported.

Excited State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can lead to a large Stokes shift and dual emission, which are desirable properties for fluorescent probes. This mechanism is typically observed in molecules containing both a proton-donating and a proton-accepting group in close proximity. While ESIPT is a known phenomenon in certain coumarin derivatives, its specific application and study in the context of this compound are not well-documented in the available research.

Development of Specific Analytes Chemosensors

The functional aldehyde group of this compound and the broader photophysical characteristics of the coumarin scaffold have been exploited to develop sensors for a variety of analytes.

Hydrazine Detection

Coumarin-based probes have been developed for the sensitive and selective detection of hydrazine, a highly toxic compound. One approach involves a reaction between the probe and hydrazine that results in a fluorescent product, leading to a "turn-on" response. nih.gov For example, a pre-coumarin scaffold can react with hydrazine, yielding a fluorescent signal with low micromolar limits of detection. nih.gov Mechanistic studies have shown that the reaction can proceed via a retro-Knoevenagel reaction, where hydrazine acts as a nucleophile and a base to produce a fluorescent diimide compound. nih.gov

Probe TypeAnalyteDetection MechanismLimit of Detection (LOD)Reference
Pre-coumarin derivativeHydrazineRetro-Knoevenagel reactionLow micromolar nih.gov
Coumarin-based probeHydrazineReaction leading to fluorescent product8.32 ppb nih.gov
ICT-based coumarin probeHydrazineIntramolecular Charge Transfer78 nM nih.gov

pH Sensing

Coumarin 6, a related coumarin derivative, has been utilized in the development of ratiometric fluorescent pH sensors. These sensors can operate in neutral and alkaline pH ranges. For instance, melamine-formaldehyde resin particles encapsulating Coumarin 6, when immobilized into a Nafion membrane, exhibited a dynamic ratiometric pH detection range of 4.5-7.5. frontiersin.org This was accompanied by a distinct color transition from pink to yellow. frontiersin.org The sensitivity of coumarin fluorescence to pH is often due to the protonation or deprotonation of functional groups on the coumarin ring, which alters their electronic properties and, consequently, their fluorescence emission. nih.gov

Metal Ion Sensing

Coumarin derivatives are widely used as fluorescent probes for the detection of various metal ions. acs.org The sensing mechanism often involves the coordination of the metal ion with specific binding sites on the coumarin molecule, leading to changes in the photophysical properties of the fluorophore, such as fluorescence quenching or enhancement. acs.orgnih.gov For instance, a novel coumarin derivative has been synthesized and used as a colorimetric and fluorescent probe for the selective detection of Cu²⁺ ions with detection limits of 5.7 and 4.0 ppb, respectively. While the coumarin scaffold is a popular choice for metal ion sensors, specific studies detailing the use of this compound for this purpose are not extensively documented.

Sensor Based OnTarget IonSensing MechanismDetection LimitReference
Coumarin derivativeSn²⁺Chelation-enhanced quenching3.89 μM acs.org
Coumarin derivativeCu²⁺Colorimetric and fluorescent5.7 ppb (colorimetric), 4.0 ppb (fluorescent)

Viscosity Sensing

The fluorescence of certain coumarin derivatives is sensitive to the viscosity of their microenvironment. This property can be exploited to develop fluorescent probes for viscosity measurements in biological systems. rsc.org For example, Coumarin 6 has been shown to exhibit enhanced fluorescence in more viscous environments. This is often attributed to the restriction of intramolecular rotation in the excited state, which reduces non-radiative decay pathways and increases fluorescence quantum yield. Two coumarin-based viscosity-sensitive fluorescent probes, CHB and CHN, have been synthesized and shown to linearly detect viscosity, with fluorescence quantum yields in glycerol as high as 25.2% and 18.3%, respectively. rsc.org

Sensing of Metal Ions

The development of fluorescent probes for the detection of metal ions is of paramount importance due to their significant roles in biological systems and their potential environmental impact. Derivatives of this compound have been successfully employed to create selective and sensitive sensors for a variety of metal ions.

Copper (Cu²⁺): Probes based on coumarin derivatives have demonstrated high selectivity for Cu²⁺. For instance, a Schiff base fluorescent probe synthesized from a coumarin derivative exhibited a "turn-off" response to Cu²⁺, allowing for its detection with high sensitivity. nih.gov Another study reported a coumarin-based probe that could detect Cu²⁺ through a fluorescence quenching mechanism. nih.gov

Iron (Fe³⁺): Several coumarin-based fluorescent probes have been designed for the detection of Fe³⁺. These sensors often operate on a "turn-off" mechanism due to the paramagnetic nature of Fe³⁺, which quenches fluorescence. nih.gov One such probe, a coumarin derivative grafted onto dialdehyde cellulose, showed high selectivity and a rapid response time of less than three minutes for Fe³⁺ detection.

Aluminum (Al³⁺): Coumarin-based chemosensors have been developed for the highly selective and sensitive detection of Al³⁺. A probe synthesized from a coumarin-quinoline conjugate displayed a 200-fold enhancement in fluorescence intensity upon binding to Al³⁺, attributed to a CHEF process. bidmc.org Another sensor, a coumarin-hydrazone derivative, also showed a significant "turn-on" fluorescence response to Al³⁺.

Tin (Sn²⁺): A fluorogenic coumarin-based probe has been reported for the selective detection of Sn²⁺. This sensor operates via a chelation-enhanced quenching mechanism and can be used for cellular imaging of tin ions. nih.gov

Calcium (Ca²⁺): A novel fluorescent sensor based on a coumarin derivative has been synthesized for the relay detection of Ca²⁺ and fluoride ions. This sensor exhibited a significant fluorescence enhancement in the presence of Ca²⁺.

Lead (Pb²⁺): A highly sensitive and selective "on-off" fluorescent chemosensor for Pb²⁺ was developed based on a quinoline-coumarin derivative. nih.govresearchgate.net This sensor demonstrated a 1:1 binding stoichiometry with Pb²⁺ and had a detection limit of 0.5 μM. nih.gov Another approach utilized a coumarin derivative coupled with gold nanoparticles for the selective fluorescent sensing of Pb²⁺ ions in real samples. nih.gov

Mercury (Hg²⁺): Coumarin-based probes have been successfully applied for the detection of highly toxic Hg²⁺ ions in both environmental and biological samples. One such probe demonstrated a colorimetric and fluorescent response to increasing concentrations of Hg²⁺ in vitro and in vivo.

Magnesium (Mg²⁺): A coumarin-derived fluorescence probe has been shown to be selective for magnesium ions. biocompare.com In one study, two coumarin salen-based sensors exhibited a pronounced fluorescence enhancement in the presence of Mg²⁺, which was triggered by the synergistic presence of Na⁺. nih.gov

Zinc (Zn²⁺): Fluorescent probes based on coumarin have been developed for the detection of Zn²⁺. These probes often show a "turn-on" fluorescence response upon binding to the ion.

Table 1: this compound Derivatives in Metal Ion Sensing

Target Ion Sensing Mechanism Limit of Detection (LOD) Reference
Cu²⁺ Fluorescence Quenching - nih.gov
Fe³⁺ Fluorescence Quenching - nih.gov
Al³⁺ Chelation-Enhanced Fluorescence (CHEF) 8.2 x 10⁻⁷ M bidmc.org
Sn²⁺ Chelation-Enhanced Quenching 3.89 μM nih.gov
Ca²⁺ Fluorescence Enhancement -
Pb²⁺ "On-Off" Fluorescence 0.5 μM nih.gov
Hg²⁺ Colorimetric & Fluorescent -
Mg²⁺ Fluorescence Enhancement - biocompare.comnih.gov
Zn²⁺ "Turn-On" Fluorescence -

Selective Amine Recognition

The aldehyde functionality of this compound is particularly well-suited for the development of sensors for primary amines through the formation of a Schiff base (iminium ion). This reaction leads to a change in the electronic properties of the coumarin fluorophore, resulting in a detectable optical response.

Dopamine and Norepinephrine: Coumarin aldehyde-based sensors have been designed for the selective recognition of catecholamines like dopamine and norepinephrine. The binding typically involves the formation of an iminium ion with the primary amine of the neurotransmitter, leading to a change in the fluorescence of the coumarin scaffold. This allows for the potential imaging of these important biomolecules in biological systems.

Cadaverine: While specific studies focusing on the detection of cadaverine using this compound were not prominently found, the underlying principle of Schiff base formation with primary amines suggests its potential applicability. The formation of an iminium ion with the primary amine groups of cadaverine would be expected to modulate the photophysical properties of the coumarin core, enabling its detection.

Anion Detection

While the sensing of cations by coumarin-based probes is more common, derivatives have also been engineered for the detection of specific anions.

Fluoride Ions (F⁻): A coumarin-based Schiff base has been shown to be an effective colorimetric sensor for the selective detection of fluoride ions. biocompare.comresearchgate.net The interaction with fluoride ions induces a distinct color change, allowing for naked-eye detection. biocompare.comresearchgate.net The mechanism often involves hydrogen bonding interactions between the probe and the fluoride ion.

pH-Sensitive Probes

The fluorescence of many coumarin derivatives is sensitive to the surrounding pH. This property has been exploited to develop fluorescent probes for monitoring pH changes in various chemical and biological systems. The protonation or deprotonation of functional groups on the coumarin scaffold or on a linked receptor can alter the ICT process, leading to a pH-dependent fluorescence response. For example, a coumarin–indole-based probe was developed as a ratiometric near-infrared sensor for imaging intracellular pH. researchgate.net Another study reported on switchable coumarins that provide a ratiometric fluorescence response to pH changes. nih.gov Melamine-formaldehyde resin particles encapsulating coumarin 6 have also been used to create pH-sensing membranes with a dynamic ratiometric detection range of 4.5-7.5. mdpi.com

Applications in Cellular and Biomolecular Imaging

The excellent photophysical properties of coumarins, including high quantum yields and photostability, coupled with their ability to be readily functionalized, make them powerful tools for cellular and biomolecular imaging.

Fluorescent Labeling of Biomolecules

The aldehyde group of this compound provides a convenient handle for the covalent labeling of biomolecules, such as proteins, DNA, and antibodies. This is often achieved through the formation of a Schiff base with primary amine groups present on the biomolecules, which can then be stabilized by reduction.

Proteins: Coumarin derivatives have been used for the fluorescent labeling of proteins. This allows for the visualization and tracking of proteins within cells and tissues. For instance, coumarin-hydrazide has been used as a fluorescent chemical probe for labeling carbonylated proteins in cells. nih.gov Manganese(I)-catalyzed C–H alkenylation has also been employed for the late-stage fluorescent labeling of peptides with coumarin-alkynes. bidmc.org

DNA: The labeling of nucleic acids with fluorescent probes is crucial for many molecular biology techniques. Coumarin derivatives have been incorporated into DNA strands, either enzymatically or through post-synthetic modification, to serve as fluorescent reporters. For example, modified dUTPs bearing a coumarin residue have been successfully incorporated into DNA by various polymerases.

Antibodies: While direct labeling of antibodies with this compound can be achieved through the reaction of its aldehyde group with the lysine residues on the antibody, this can sometimes affect antibody function. More commonly, coumarin derivatives are functionalized with reactive groups like N-hydroxysuccinimide (NHS) esters or isothiocyanates, which react more specifically with the primary amines of the antibody to form stable conjugates for use in immunoassays and immunofluorescence imaging. nih.govnih.gov

Cellular Imaging and Localization Studies

The cell permeability and low cytotoxicity of many coumarin derivatives make them excellent candidates for live-cell imaging. Coumarin-6, a related compound, is widely used as a fluorescent marker for the labeling and visualization of nanoparticles in biological systems, including studies on cellular uptake and internalization mechanisms. Derivatives of this compound have been designed to target specific subcellular compartments, enabling the study of their structure and function. For example, certain coumarin dyes have been shown to accumulate in mitochondria, allowing for their specific visualization in living cells. These probes are instrumental in understanding complex cellular processes and the localization of various biological events.

Tracking Drug Delivery and Uptake in Biological Systems

While the closely related compound, Coumarin-6, is widely utilized as a fluorescent marker to track drug delivery vehicles like nanoparticles and liposomes, the direct application of this compound for this purpose is less documented. However, the chemical reactivity of its aldehyde group positions it as a critical starting material for creating fluorescent probes intended for monitoring drug delivery and uptake.

The aldehyde functionality allows for the covalent attachment of this compound to drug molecules or nanocarrier systems. This conjugation yields a fluorescently labeled entity whose journey through biological systems can be meticulously followed using fluorescence microscopy techniques. For instance, by incorporating a derivative of this compound into a drug delivery system, researchers can visualize its distribution in tissues, its uptake by specific cells, and the intracellular trafficking of the therapeutic payload.

Studies on similar coumarin derivatives have demonstrated the effectiveness of this approach. For example, fluorescently labeled solid lipid nanoparticles (SLNs) have been used to investigate the intracellular delivery of drugs. The fluorescence emitted by the coumarin tag allows for the real-time observation of the nanoparticles' interaction with the cell membrane and their subsequent internalization. nih.gov Comparing the uptake of drug-loaded nanoparticles to the free drug has shown that nanoparticle-mediated delivery can be significantly more efficient. nih.gov

Furthermore, the development of novel coumarin-based fluorescent probes with enhanced properties, such as improved biocompatibility and reduced signal quenching, offers the potential for more precise tracking of drug nanocarriers. nih.gov These advancements are crucial for optimizing drug delivery strategies, ensuring that therapeutic agents reach their intended targets effectively while minimizing off-target effects. The synthesis of such advanced probes can be initiated from precursors like this compound, highlighting its foundational role in this area of research.

Bioimaging Applications of this compound Derivatives

The true strength of this compound lies in its utility as a building block for a diverse array of fluorescent probes for bioimaging. nih.gov The field of bioimaging relies on molecules that can selectively illuminate specific cellular components or report on particular biological events. The versatile chemistry of the coumarin scaffold, combined with the reactive handle of the aldehyde group, allows for the rational design of such probes.

By reacting this compound with different chemical moieties, scientists can create derivatives with tailored photophysical properties and biological specificities. These modifications can influence the probe's absorption and emission wavelengths, quantum yield, and sensitivity to its local environment. For instance, the introduction of electron-donating or electron-withdrawing groups can shift the fluorescence emission, a critical factor for multicolor imaging experiments where multiple cellular targets are visualized simultaneously.

Recent research has focused on synthesizing novel coumarin derivatives for various bioimaging applications, including:

Cellular Staining: Derivatives of coumarin aldehydes have been shown to be effective as biomarkers for imaging living and fixed cells. These probes can accumulate in specific cellular compartments, such as the cytoplasm, allowing for the visualization of cellular morphology without causing significant toxicity.

Ion Sensing: The coumarin framework can be modified to create probes that exhibit a fluorescent response upon binding to specific metal ions. This "turn-on" or "turn-off" fluorescence provides a means to detect and quantify the concentration of ions like Al³⁺ within cellular environments.

Enzyme Activity Probes: Coumarin derivatives are extensively used as substrates for detecting enzymatic activity. thermofisher.com The cleavage of a specific chemical group from the coumarin core by an enzyme can lead to a dramatic increase in fluorescence, signaling the presence and activity of the enzyme.

The photophysical properties of these derivatives are central to their function as bioimaging agents. The following tables summarize key data for several coumarin derivatives, illustrating the impact of structural modifications on their fluorescence characteristics.

Table 1: Photophysical Properties of Selected 6-Aryl Coumarin Derivatives in Chloroform

Compoundλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)
4a 301, 362444820.02
4b 303, 3724961240.49
4c 303, 3725321600.44
4e 283, 3805121320.77
4f 288, 3685101420.71

Table 2: Solvatochromism of Coumarin Derivative 4e

Solventλabs (nm)λem (nm)
Cyclohexane 360450
Toluene 370480
Chloroform 380512
Ethyl Acetate 375515
Acetone 375528
Acetonitrile 375538
Ethanol (B145695) 378545

These data highlight the tunability of coumarin-based fluorophores, making them powerful tools for developing the next generation of probes for advanced bioimaging.

Biomedical and Therapeutic Research on Coumarin 6 Carboxaldehyde Derivatives

Anti-Cancer Mechanisms and Therapeutic Potential

Derivatives of Coumarin-6-carboxaldehyde represent a significant class of compounds in oncological research, demonstrating a variety of mechanisms through which they exert their anti-cancer effects. These compounds can modulate numerous cellular processes, leading to the inhibition of cancer progression and metastasis. The therapeutic potential of these derivatives lies in their ability to selectively target cancer cells and overcome common challenges in cancer treatment, such as drug resistance.

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

A primary mechanism by which coumarin (B35378) derivatives exhibit anti-cancer activity is by impeding the proliferation of cancer cells and promoting programmed cell death, or apoptosis. This is achieved through both intrinsic and extrinsic apoptotic pathways.

Research has shown that coumarin derivatives can initiate apoptosis by destabilizing the mitochondrial membrane, which leads to the release of cytochrome c. This, in turn, activates caspases, a family of proteases that execute the apoptotic process. Specifically, these compounds can alter the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. For instance, they have been observed to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby promoting cell death. frontiersin.orgnih.gov Novel coumarin-6-sulfonamide derivatives, for example, have been shown to induce apoptosis in hepatocellular carcinoma (HepG2) cells by increasing Bax, decreasing Bcl-2, and boosting caspase-3 levels. nih.gov

Furthermore, many coumarin derivatives halt the proliferation of cancer cells by inducing cell cycle arrest at various phases, such as G0/G1, G1/S, or G2/M. frontiersin.orgiiarjournals.orgmdpi.com By preventing cancer cells from progressing through the cell cycle, these compounds effectively stop their division and growth. For example, one study found that a specific derivative could arrest the cell cycle in the G2/M phase and induce pre-G1 apoptosis in MCF-7 breast cancer cells. mdpi.com

Below is a table summarizing the anti-proliferative activity of selected coumarin derivatives against various cancer cell lines.

CompoundCancer Cell LineActivity (IC50)Reference
Coumarin-6-sulfonamide derivative 13a HepG2 (Hepatocellular Carcinoma)3.48 ± 0.28 µM nih.gov
Coumarin-6-sulfonamide derivative 15a HepG2 (Hepatocellular Carcinoma)5.03 ± 0.39 µM nih.gov
4-phydroxy phenol-6-pinacol borane coumarinVarious cancer cell linesDose-dependent nih.gov
Ferulin CBreast Cancer Cells20 µM (concentration used) frontiersin.org
2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N'-benzylacetohydrazideBreast Cancer Cells1.24 to 8.68 µM frontiersin.org

Targeting Specific Signaling Pathways (e.g., PI3K/Akt/mTOR)

The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. nih.gov Coumarin derivatives have been identified as potent inhibitors of this pathway. By targeting key components of this cascade, these compounds can effectively suppress tumor growth.

Studies have demonstrated that coumarin derivatives can inhibit the PI3K/Akt/mTOR pathway, leading to a reduction in cancer cell proliferation and the induction of apoptosis. nih.gov The inhibition of this pathway can also lead to the arrest of the cell cycle. The mechanism often involves the suppression of the phosphorylation of Akt, a key kinase in the pathway, which in turn affects downstream targets like mTOR. Several coumarin-cinnamic acid hybrids have been synthesized and shown to mediate their cytotoxic effects through the inhibition of the PI3K/AKT pathway.

Inhibition of Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of enzymes that play a critical role in regulating pH. In the context of cancer, certain isoforms, particularly CA IX and CA XII, are overexpressed in various tumors. These tumor-associated CAs help cancer cells to survive in the acidic and hypoxic tumor microenvironment by maintaining a neutral intracellular pH. frontiersin.org This adaptation is crucial for tumor growth, proliferation, and metastasis.

Coumarin derivatives have emerged as a promising class of selective inhibitors for these tumor-associated CA isoforms. frontiersin.org They show high selectivity for CA IX and XII over the ubiquitous cytosolic isoforms CA I and CA II, which helps in minimizing off-target effects. By inhibiting CA IX and XII, coumarin derivatives disrupt the pH regulation in cancer cells, leading to intracellular acidification and subsequent inhibition of tumor growth and metastasis. This targeted inhibition makes them attractive candidates for the development of novel anticancer therapies.

Regulation of Reactive Oxygen Species

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cellular physiology. While normal physiological levels of ROS are involved in signaling pathways, excessive accumulation leads to oxidative stress and cellular damage. Cancer cells often exhibit higher levels of ROS compared to normal cells. Coumarin derivatives can modulate the levels of ROS in cancer cells to induce cell death.

Certain coumarin compounds can trigger a significant increase in intracellular ROS levels in cancer cells. nih.gov This excessive accumulation of ROS induces oxidative stress, which can damage cellular components like DNA, proteins, and lipids, ultimately leading to apoptosis. For example, some derivatives have been shown to consume glutathione, a key cellular antioxidant, which results in an overwhelming accumulation of ROS and oxidative stress-induced apoptosis in prostate cancer cells. frontiersin.org Conversely, some coumarins also possess antioxidant properties that can protect normal cells from oxidative damage. nih.gov

Modulation of Gene Expression (e.g., p21, p53, cyclin D1)

Coumarin derivatives can exert their anti-cancer effects by modulating the expression of genes that are critical for cell cycle control and apoptosis. The tumor suppressor protein p53, often called the "guardian of the genome," plays a central role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.

Research has shown that some coumarin derivatives can activate p53. nih.gov The activation of p53 can, in turn, upregulate the expression of other genes involved in cell cycle control, such as p21, which is a cyclin-dependent kinase inhibitor that can enforce cell cycle arrest. Furthermore, coumarin derivatives have been found to downregulate the expression of cyclins, such as cyclin D1, which are proteins that drive the progression of the cell cycle. By downregulating cyclins and upregulating inhibitors like p21, these compounds can effectively halt the cell cycle and prevent cancer cell proliferation. For instance, the furanocoumarin Angelicin has been shown to increase the expression of p21. mdpi.com

Overcoming Multidrug Resistance in Cancer Cells

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of anti-cancer drugs. A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cancer cell, reducing their intracellular concentration and efficacy. frontiersin.org

Coumarin derivatives have shown potential in overcoming MDR. nih.gov They can act as MDR inhibitors by targeting these ABC transporters. frontiersin.org Studies have indicated that certain coumarins can inhibit the function of P-gp, thereby increasing the intracellular accumulation and cytotoxicity of co-administered chemotherapy drugs. By reversing MDR, these compounds can re-sensitize resistant cancer cells to conventional anti-cancer treatments, offering a promising strategy to improve the effectiveness of cancer therapy.

Antimicrobial Properties

The antibacterial potential of coumarin derivatives has been extensively investigated. Schiff bases derived from coumarins have shown notable activity against a range of bacteria. For instance, coumarin-based Schiff bases and their copper complexes have been synthesized and evaluated for their antibacterial and antioxidant activities semanticscholar.org.

One study focused on the synthesis of new coumarin derivatives containing a Schiff base, which were tested against Escherichia coli and Staphylococcus aureus impactfactor.org. Some of these compounds exhibited high antibacterial activity impactfactor.org. Another research effort synthesized coumarin moiety containing 2-(2-oxo-2H-1- benzopyran-3-carbonyl)hydrazine-1-carboxamide derivatives, which were then condensed with aromatic aldehydes to form Schiff bases. These were subsequently tested for their antimicrobial activity against S. aureus, Pseudomonas, and E. coli iosrphr.org.

The following table summarizes the antibacterial activity of some coumarin derivatives:

Compound TypeTarget BacteriaActivityReference
Coumarin-based Schiff base copper complexGeneral antibacterialPotential as a drug semanticscholar.org
Coumarin Schiff baseE. coli, S. aureusHigh activity impactfactor.org
Coumarin-carboxamide Schiff baseS. aureus, Pseudomonas, E. coliAntimicrobial activity iosrphr.org

Coumarin derivatives have also demonstrated promising antifungal properties. A series of coumarin derivatives incorporating a hydrazone moiety were designed and synthesized, showing significant antifungal activity against several plant pathogens, including Fusarium oxysporum nih.govresearchgate.net. One of the synthesized compounds was found to damage the morphological structure of fungal hyphae nih.govresearchgate.net.

Schiff bases derived from coumarins have also been evaluated for their antifungal effects. Certain derivatives showed high antifungal activity against Candida albicans, with some performing better than the standard drug Fluconazole impactfactor.org. The antifungal activity of these compounds is thought to be related to the ability of the coumarin carbonyl group and the azomethine nitrogen of the hydrazone linker to form complexes mdpi.com.

The table below presents findings on the antifungal activity of coumarin derivatives:

Compound TypeTarget FungiKey FindingsReference
Coumarin-hydrazone derivativeFusarium oxysporumDamaged fungal hyphae morphology nih.govresearchgate.net
Coumarin Schiff baseCandida albicansHigher activity than Fluconazole impactfactor.org
3,4-dihydroxyphenyl-thiazole-coumarin hybridCandida albicans, Aspergillus brasiliensisGood antifungal activity mdpi.com

The antiviral potential of coumarin derivatives has been explored against various viruses. Thiosemicarbazones, which can be synthesized from aldehydes like this compound, have shown a range of biological activities, including antiviral effects nih.gov. Research on thiosemicarbazone derivatives has demonstrated their inhibitory effects on the replication of viruses such as the Junin virus researchgate.net.

Furthermore, various coumarin derivatives have been investigated for their activity against HIV-1. Some have been identified as inhibitors of different stages of the HIV replication cycle nih.gov. The structural diversity of coumarins allows for the development of compounds with unique mechanisms of action, including the inhibition of viral enzymes nih.gov.

Anti-inflammatory and Antioxidant Activities

Coumarin Schiff bases have been evaluated for their in-vitro antioxidant and potential anti-inflammatory properties nih.gov. Studies have shown that these derivatives can act as effective scavengers of free radicals and inhibit enzymes like polyphenol oxidase nih.gov. The anti-inflammatory activity of some coumarin Schiff base derivatives has been assessed through protein denaturation assays, with some compounds showing a higher percentage of inhibition than the standard drug ibuprofen nih.govresearchgate.net.

The antioxidant activity of coumarin derivatives is often attributed to their ability to donate hydrogen atoms and scavenge radicals. The synthesis of new coumarin Schiff bases and their subsequent evaluation for antioxidant activity using methods like the DPPH free radical scavenging assay have demonstrated encouraging results iosrphr.orgaascit.org.

The following table summarizes the anti-inflammatory and antioxidant activities of certain coumarin derivatives:

Compound TypeActivity StudiedKey FindingsReference
Coumarin Schiff baseAntioxidant, Anti-inflammatoryEffective radical scavengers, significant reducing effects nih.gov
Coumarin Schiff baseAnti-inflammatoryHigher inhibition of protein denaturation than ibuprofen nih.govresearchgate.net
Coumarin Schiff baseAntioxidantEncouraging DPPH scavenging activity iosrphr.orgaascit.org

Anticoagulant and Antithrombotic Properties

Coumarin and its derivatives are well-known for their anticoagulant properties. The synthesis of new coumarin derivatives and their evaluation for anticoagulant activity is an active area of research. Some synthetic coumarin derivatives have been shown to possess higher anticoagulant activity than warfarin, a commonly used anticoagulant hu.edu.jo.

Derivatives with substitutions at the 6-position of the coumarin ring have been a focus of these studies. For instance, certain 6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-4-aryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have demonstrated significant anticoagulant potential hu.edu.jomabjournal.com. The anticoagulant effect is often assessed by measuring the prothrombin time hu.edu.joresearchgate.net. Studies suggest that a coumarin derivative with an ester linkage at position 6 or 7, separated from a hydroxyl group by a short carbon side chain, may exhibit anticoagulant activity researchgate.net. Furthermore, some coumarin derivatives have been shown to inhibit platelet aggregation induced by ADP nih.gov.

Other Pharmacological Activities

Beyond the more extensively studied areas, derivatives of this compound have shown potential in several other therapeutic fields. These activities, while less explored, highlight the versatility of the coumarin scaffold in medicinal chemistry.

Antifilarial and Antiulcerogenic Effects

Research into the antifilarial and antiulcerogenic properties of this compound derivatives is still in its nascent stages. While the broader class of coumarins has been investigated for anthelmintic and anti-filarial activities, specific data on derivatives of this compound remains limited. Some natural and synthetic coumarins have demonstrated the ability to interact with various active sites in parasites through noncovalent interactions, suggesting a potential avenue for the design of new antifilarial agents. doaj.org However, dedicated studies on this compound derivatives are necessary to establish their efficacy and mechanism of action in this area.

Similarly, the antiulcerogenic potential of this specific class of compounds is not well-documented in the available scientific literature. While some Schiff base derivatives of coumarins have been studied for their protective effects on gastric mucosa, specific research focusing on derivatives originating from this compound is required to ascertain their antiulcer properties.

Antidiabetic Activity

Coumarin derivatives have garnered attention for their potential in managing diabetes mellitus. researchgate.netpnrjournal.com The mechanism of action often involves the inhibition of enzymes such as α-glucosidase and α-amylase, which play a crucial role in carbohydrate digestion and glucose absorption. researchgate.net By inhibiting these enzymes, coumarin derivatives can help to control postprandial hyperglycemia. researchgate.net While a range of coumarin-based scaffolds have been explored for their antidiabetic potential, specific studies focusing on derivatives of this compound are an active area of research. The aldehyde group at the C-6 position offers a reactive site for the synthesis of various derivatives, such as Schiff bases and hydrazones, which may exhibit enhanced biological activity.

Antihypertensive and Antihyperglycemic Effects

The potential dual action of coumarin derivatives as both antihypertensive and antihyperglycemic agents is an area of growing interest. dergipark.org.tr Some antihypertensive drugs have been observed to have effects on glucose metabolism, highlighting the intricate link between cardiovascular health and diabetes. nih.gov While certain coumarin derivatives have shown promise in lowering blood pressure, the specific contribution of the 6-carboxaldehyde moiety to this effect is yet to be fully elucidated. dergipark.org.tr Further research is needed to explore the potential of this compound derivatives in the simultaneous management of hypertension and hyperglycemia, two conditions that frequently coexist.

Anticonvulsant and Antineurodegenerative Activities

The coumarin nucleus is considered a valuable scaffold in the design of anticonvulsant agents. nih.govjbino.com Various synthetic and natural coumarins have been evaluated for their ability to protect against seizures in experimental models. nih.govafricanjournalofbiomedicalresearch.com The mechanism of action is often linked to the modulation of neurotransmitter systems. researchgate.net The substitution pattern on the coumarin ring plays a crucial role in determining the anticonvulsant potency. nih.gov

In the realm of neurodegenerative diseases, coumarin derivatives are being investigated for their neuroprotective effects. researchgate.netresearchgate.net Their antioxidant and anti-inflammatory properties are believed to contribute to their potential in combating the complex pathophysiology of conditions like Alzheimer's disease. nih.govresearchgate.net The development of multi-target-directed ligands based on the coumarin scaffold is a promising strategy, and the 6-carboxaldehyde group can serve as a handle for creating such hybrid molecules. researchgate.net

Antiparasitic Activity

Derivatives of 6-substituted coumarins have demonstrated notable antiparasitic activity. For instance, a series of novel 6-nitrocoumarin-3-thiosemicarbazone derivatives have been synthesized and evaluated for their efficacy against Trypanosoma cruzi and Toxoplasma gondii, the causative agents of Chagas disease and toxoplasmosis, respectively. asm.orgnih.gov These studies highlight the potential of modifying the C-6 position of the coumarin ring to develop potent antiparasitic agents. asm.org The introduction of a nitro group at this position was found to be a key strategy for enhancing antiparasitic activity, possibly through the generation of oxidative stress within the parasites. asm.org

Table 1: Antiparasitic Activity of 6-Nitrocoumarin-3-thiosemicarbazone Derivatives

CompoundTarget ParasiteActivity (IC50)
Compound 7Trypanosoma cruzi22.4 ± 0.8 µM
Compound 1Toxoplasma gondii17.3 ± 0.5 µM

This table presents a selection of data from a study on 6-nitrocoumarin-3-thiosemicarbazone derivatives and their activity against specific parasites. The IC50 value represents the concentration of the compound required to inhibit 50% of the parasite's growth. nih.gov

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The biological activity of coumarin derivatives is highly dependent on the nature and position of substituents on the benzopyrone nucleus. stanford.edunih.govmdpi.com Structure-activity relationship (SAR) studies are therefore crucial for the rational design of new and more potent therapeutic agents.

For instance, in the context of antifungal activity, studies on 6-hydroxy- and 7-hydroxy-coumarin derivatives have shown that substitutions at these positions can have differing effects. While substitutions on 6-hydroxy-coumarin did not lead to increased fungicidal activity, a clear relationship was observed between the size of the substituent on 7-hydroxy-coumarin and its activity. mdpi.com Furthermore, the introduction of electron-withdrawing groups, such as a nitro group or an acetate, has been shown to favor antifungal activity. mdpi.com

In the development of Mcl-1 inhibitors for cancer treatment, SAR studies of coumarin derivatives revealed that a catechol group (dihydroxy substitution) is a key feature for inhibitory activity. nih.gov Specifically, the introduction of a hydrophobic electron-withdrawing group at the C-4 position of 6,7-dihydroxycoumarin enhanced its inhibitory capacity. nih.gov

Regarding anticonvulsant activity, the presence of electron-withdrawing or electron-donating groups, as well as the fusion of heterocyclic moieties to the coumarin skeleton, plays a significant role in modulating the activity. nih.gov

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique utilized to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with its target protein. In the context of this compound and its derivatives, molecular docking studies have been employed to elucidate their potential therapeutic applications by identifying their interactions with various biological targets.

One notable study investigated a library of 300 coumarin analogues, including this compound, as potential inhibitors of leishmaniasis. ujpronline.comujpronline.comresearchgate.net The study focused on the enzyme trypanothione reductase, a key target in Leishmania infantum and Leishmania mexicana. ujpronline.comujpronline.comresearchgate.net The researchers performed molecular docking simulations against the crystal structures of trypanothione reductase from Leishmania infantum (PDB codes: 2JK6 and 2P18) and Leishmania mexicana (PDB code: 3PP7). ujpronline.comujpronline.comresearchgate.net

The primary objective of this research was to identify coumarin derivatives with strong binding affinities to the active site of the enzyme, which could translate to potent inhibitory activity against the parasite. ujpronline.comujpronline.com While the study identified two compounds, designated as COU-130 and COU-220, as the most active inhibitors, the specific docking scores and detailed binding interactions for this compound were not individually detailed in the available literature. ujpronline.comujpronline.com

The most active compounds in the study demonstrated significant interactions with key amino acid residues within the active site of the trypanothione reductase enzyme. ujpronline.comujpronline.com For the protein from Leishmania infantum (PDB: 2JK6), the key interactions were with Threonine-51 and Serine-14. ujpronline.comujpronline.com In the case of the Leishmania mexicana enzyme (PDB: 3PP7), the critical interaction was observed with Threonine-26. ujpronline.comujpronline.com For another Leishmania infantum protein structure (PDB: 2P18), the binding was characterized by interactions with Phenylalanine-219 and Tryptophan-212. ujpronline.comujpronline.com

These findings highlight the potential of the coumarin scaffold to interact with the trypanothione reductase enzyme, suggesting a possible mechanism for their antileishmanial activity. The inclusion of this compound in this screening study indicates its relevance as a candidate for further investigation, even though its specific interaction details were not singled out in the comprehensive analysis presented.

Below is a summary of the targets and interacting residues identified in the broader study that included this compound.

Target ProteinOrganismPDB IDKey Interacting Amino Acid Residues for Most Active Compounds
Trypanothione ReductaseLeishmania infantum2JK6Threonine-51, Serine-14
Trypanothione ReductaseLeishmania infantum2P18Phenylalanine-219, Tryptophan-212
Trypanothione ReductaseLeishmania mexicana3PP7Threonine-26

Materials Science Applications of Coumarin 6 Carboxaldehyde

Laser Dyes in Tunable Laser Systems

Coumarin (B35378) derivatives are a prominent class of laser dyes, particularly valued for their high fluorescence quantum yields and photostability, which are crucial for generating tunable laser emission in the blue-green region of the visible spectrum. rsc.orgscispace.comrsc.org The aldehyde functional group in coumarin-6-carboxaldehyde serves as a versatile synthetic handle, allowing for the creation of a diverse library of coumarin-based dyes with tailored spectroscopic properties. nih.gov

The efficiency of a laser dye is influenced by its intramolecular charge transfer (ICT) characteristics. nih.gov By modifying the electron-donating and electron-wringing substituents on the coumarin scaffold, the ICT can be modulated, leading to shifts in the absorption and emission wavelengths. nih.govrsc.org For instance, increasing the electron-donating strength at the 7-position and the electron-withdrawing strength at the 3- or 4-position typically results in a red shift of the absorption and lasing wavelengths. nih.gov This tunability is essential for applications requiring specific laser frequencies.

Research has shown that the photophysical properties of coumarin dyes, and consequently their performance in laser systems, are also sensitive to the solvent environment. rsc.org Factors such as solvent polarity and viscosity can influence the excited-state dynamics and the competition between radiative and non-radiative decay pathways. rsc.org

Key Research Findings for Coumarin-Based Laser Dyes:

FeatureObservationReference
Tunability Chemical modifications allow for shifting laser emission across the blue-green spectrum. scispace.comnih.gov
Efficiency High fluorescence quantum yields are characteristic of many coumarin derivatives. rsc.org
Photostability A critical factor for the longevity and reliability of the dye laser system. rsc.org
Solvent Effects The choice of solvent can significantly impact the dye's performance. rsc.orgrsc.org

Dye-Sensitized Solar Cells (DSSCs)

In the field of renewable energy, this compound derivatives have emerged as effective photosensitizers in dye-sensitized solar cells (DSSCs). mdpi.comrsc.org The fundamental role of the dye in a DSSC is to absorb solar radiation and inject electrons into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO2). The molecular design of the coumarin dye is critical for achieving high power conversion efficiencies. nih.govmdpi.com

An effective coumarin sensitizer (B1316253) for DSSCs typically possesses a donor-π-acceptor (D-π-A) structure. albany.edu This architecture facilitates intramolecular charge transfer upon photoexcitation, which is essential for efficient electron injection. albany.edu The carboxyl group, often derived from the carboxaldehyde, acts as an anchoring group to bind the dye to the TiO2 surface, ensuring effective electronic coupling. mdpi.com

Researchers have synthesized novel coumarin dyes with extended π-conjugation to enhance their absorption in the visible region of the solar spectrum. mdpi.com For example, introducing a methine unit into the coumarin framework can lead to a significant red-shift in the absorption spectrum, allowing for the harvesting of a broader range of solar energy. mdpi.com The performance of DSSCs based on coumarin dyes is also dependent on the energy levels of the dye's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) relative to the semiconductor's conduction band and the electrolyte's redox potential. mdpi.comalbany.edu

Performance of Selected Coumarin Dye-Sensitized Solar Cells:

DyeJsc (mA/cm²)Voc (V)FFη (%)Reference
NKX-2311 13.80.630.635.6 mdpi.com
NKX-2883 ---7.6 nih.gov
Dye 8 (thieno[3,2-b]thiophene unit) 9.280.367-2.00 albany.edu
Dye 9b (5,7-dimethoxy unit) 10.19--- albany.edu

Organic Light-Emitting Diodes (OLEDs)

Coumarin derivatives are also utilized as dopants in the emissive layer of organic light-emitting diodes (OLEDs) to produce highly efficient and color-saturated green light. nih.govresearchgate.net The high fluorescence quantum yields of these compounds make them excellent candidates for electroluminescent materials. researchgate.net In a typical guest-host system, a small amount of a coumarin dopant is dispersed within a host material, such as tris(8-hydroxyquinolinato)aluminum (Alq3). nih.gov

The introduction of sterically hindering groups, such as methyl or t-butyl groups, onto the coumarin structure can improve the thermal stability of the dopant and reduce concentration quenching. nih.govresearchgate.net This leads to OLED devices with enhanced luminance efficiency and operational stability. nih.gov For example, the green fluorescent dopant C-545P, a coumarin derivative with strategically placed methyl groups, has shown notable improvements in luminance efficiency and resistance to concentration quenching compared to similar compounds. nih.gov

The performance of OLEDs incorporating coumarin dopants is also influenced by the doping concentration. nih.gov Optimizing this parameter is crucial for achieving the best balance of efficiency, color purity, and device lifetime.

Performance Characteristics of Green OLEDs with Coumarin Dopants:

DopantHostLuminance Efficiency (cd/A)Key FeatureReference
C-545P Alq3HighImproved resistance to concentration quenching nih.gov
C-545TB Alq3~13Superb thermal stability and good colorimetry researchgate.net

Non-Linear Optical (NLO) Materials

The push-pull electronic structure inherent in many coumarin derivatives makes them attractive candidates for non-linear optical (NLO) materials. researchgate.net These materials can alter the phase, frequency, or amplitude of incident light, which is a property exploited in technologies such as optical switching and frequency conversion. The aldehyde group in this compound can be readily transformed into various electron-accepting moieties to enhance the NLO response.

The second-order hyperpolarizability (β₀), a measure of a molecule's NLO activity, has been calculated for several coumarin derivatives. researchgate.net Computational studies, such as those employing Density Functional Theory (DFT), are often used to predict and understand the NLO properties of these compounds. acs.org Research has shown that coumarin-based pyrano-chromene derivatives possess distinct NLO properties, with their average polarizability and second hyperpolarizability being significant. acs.org

Optical Brighteners and Fluorescent Whiteners

Coumarin derivatives are widely used as optical brightening agents, also known as fluorescent whitening agents, in various industries, including textiles, plastics, and paper. radtech.orgnih.govnih.gov These compounds absorb ultraviolet light and re-emit it as blue light in the visible spectrum. This blue fluorescence counteracts any yellowish tint in the material, resulting in a whiter and brighter appearance.

The effectiveness of a coumarin-based optical brightener depends on its ability to absorb UV radiation efficiently and exhibit strong blue fluorescence. radtech.org They are typically insoluble in water but soluble in organic media, and for applications in fibrous materials, they are often used as aqueous dispersions. radtech.org

Polymerization of Epoxy-Silicones

Recent research has demonstrated the utility of coumarin derivatives as powerful photosensitizers for the cationic polymerization of epoxy-silicones under near-UV and visible light. mdpi.comscispace.comchemrxiv.org In these systems, the coumarin, in combination with an iodonium (B1229267) salt, acts as a photoinitiating system. researchgate.netscispace.com Upon irradiation, the excited state of the coumarin interacts with the iodonium salt to generate reactive species that initiate the polymerization of the epoxy-silicone resin. researchgate.net

This technology is particularly relevant for applications in 3D printing, where the light-induced curing of resins is a fundamental process. mdpi.comscispace.com Coumarin-based photoinitiating systems have been shown to achieve good final reactive epoxy function conversions and high rates of polymerization. researchgate.netscispace.com The resulting polymers are attractive for use as elastomers, coatings, and adhesives. scispace.com The addition of boron compounds as additives can further enhance the polymerization rate and final monomer conversion. scispace.comresearchgate.net

Supramolecular Chemistry and Host-Guest Interactions

The coumarin scaffold is a valuable building block in supramolecular chemistry, where non-covalent interactions are used to construct complex and functional molecular architectures. The planar and aromatic nature of the coumarin ring system facilitates π-stacking interactions, which can be a driving force in the self-assembly of supramolecular structures. nih.gov

Coumarin derivatives can also participate in host-guest chemistry, where a "guest" molecule is encapsulated within a larger "host" molecule. researchgate.net For instance, Coumarin 6 has been shown to form inclusion complexes with β-cyclodextrin. rsc.orgresearchgate.net This encapsulation can significantly alter the photophysical properties of the coumarin guest, such as enhancing its fluorescence by protecting it from the quenching effects of a polar solvent environment. rsc.orgresearchgate.net

The aldehyde functionality of this compound provides a reactive site for covalently linking the coumarin unit to other molecules to create more complex supramolecular systems, such as macrocycles and hydrogelators. nih.gov These systems have potential applications in areas like molecular recognition and cell imaging. nih.gov

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Coumarin-6-carboxaldehyde in academic laboratories?

  • Methodological Answer : Synthesis typically involves formylation at the 6-position of the coumarin scaffold using Vilsmeier-Haack or Duff reactions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C), high-performance liquid chromatography (HPLC) for purity assessment (>95% by area normalization), and mass spectrometry (MS) for molecular weight verification. Melting point determination (192–194°C) and solubility profiling (e.g., in DMSO) are critical for reproducibility . Experimental protocols should align with guidelines for reporting synthesis steps, including reagent ratios, reaction times, and purification techniques .

Q. How should researchers design experiments to study the photophysical properties of this compound?

  • Methodological Answer : Use UV-Vis spectroscopy to measure absorption maxima (e.g., ~350–400 nm) and fluorescence spectroscopy to determine emission profiles. Solvent polarity effects should be systematically tested (e.g., DMSO vs. aqueous buffers) due to the compound’s solvatochromic behavior. Include control experiments with structurally similar coumarins to validate specificity. Data must be normalized to account for concentration-dependent quenching .

Q. What are the best practices for handling and storing this compound to ensure experimental consistency?

  • Methodological Answer : Store the compound in airtight, light-protected containers at room temperature. Pre-dissolve in DMSO for stock solutions (e.g., 10 mM) and aliquot to avoid freeze-thaw degradation. Monitor batch-to-batch variability using certificates of analysis (COA) for purity and stability . Document storage conditions in metadata to address potential discrepancies in replicate studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Conduct a systematic review of literature (e.g., using PRISMA guidelines) to identify variables such as cell line specificity, assay conditions (e.g., pH, temperature), and solvent effects. Use meta-analysis to quantify effect sizes and heterogeneity. Validate findings via orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies) . Experimental replication under standardized conditions is critical to isolate confounding factors .

Q. What computational strategies are effective for modeling the reactivity of this compound in supramolecular systems?

  • Methodological Answer : Employ density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and molecular docking simulations to study host-guest interactions. Validate models with experimental data (e.g., X-ray crystallography or NMR titration). Use software like Gaussian or AutoDock with parameters calibrated for carbonyl-containing heterocycles .

Q. How can researchers optimize this compound’s fluorescence quantum yield for bioimaging applications?

  • Methodological Answer : Screen derivatives with electron-donating/withdrawing substituents to modulate emission intensity. Measure quantum yields using integrating sphere setups relative to standard fluorophores (e.g., fluorescein). Assess photostability under prolonged illumination and correlate with structural modifications. Publish raw spectral data and fitting algorithms to enable cross-validation .

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound in toxicity assays?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Account for solvent cytotoxicity by including vehicle controls in dose ranges. Transparently report confidence intervals and effect sizes to address reproducibility concerns .

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Coumarin-6-carboxaldehyde

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